molecular formula C10H11ClO2 B1275873 5-Chloro-2-propoxybenzaldehyde CAS No. 27590-75-6

5-Chloro-2-propoxybenzaldehyde

Cat. No. B1275873
CAS RN: 27590-75-6
M. Wt: 198.64 g/mol
InChI Key: CRZNXLNLEMYCCI-UHFFFAOYSA-N
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Description

5-Chloro-2-propoxybenzaldehyde is a chemical compound that is not directly discussed in the provided papers. However, the papers do discuss various chlorinated benzaldehydes and their derivatives, which can provide insights into the chemical behavior and properties that might be expected from 5-Chloro-2-propoxybenzaldehyde. For instance, chlorinated benzaldehydes are known to be key intermediates in the synthesis of various organic compounds, including herbicides and pharmaceuticals .

Synthesis Analysis

The synthesis of chlorinated benzaldehydes can involve various methods, including the oxidation of corresponding methyl groups or the condensation of different starting materials in the presence of catalysts. For example, one paper describes the synthesis of a chlorinated benzaldehyde derivative through the oxidation of a methyl group using chromium trioxide in acetic acid/acetic anhydride, followed by hydrolysis . This suggests that a similar approach might be used for the synthesis of 5-Chloro-2-propoxybenzaldehyde, with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of chlorinated benzaldehydes can be influenced by the position and number of chlorine atoms, as well as by the presence of other substituents on the benzene ring. For example, the retention behavior of various chlorinated 4-hydroxybenzaldehydes on a non-polar capillary column was found to be significantly affected by the position of chlorine substitution . This indicates that the molecular structure of 5-Chloro-2-propoxybenzaldehyde would likely influence its chromatographic properties and could be analyzed using similar chromatographic techniques.

Chemical Reactions Analysis

Chlorinated benzaldehydes can participate in a variety of chemical reactions, often serving as intermediates in the synthesis of more complex molecules. For instance, salicylaldehydes derived from chlorinated benzaldehydes have been used in the synthesis of heterocycles and as substrates in reactions such as the Petasis borono-Mannich reaction . This suggests that 5-Chloro-2-propoxybenzaldehyde could also be a versatile intermediate in organic synthesis, capable of undergoing reactions with various nucleophiles to form different products.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated benzaldehydes can vary depending on their molecular structure. The presence of chlorine atoms can affect properties such as boiling point, melting point, and solubility. For example, the separation of chlorinated 4-hydroxybenzaldehydes was achieved using gas-liquid chromatography, which provides information about their volatility and interaction with the stationary phase . Although the specific properties of 5-Chloro-2-propoxybenzaldehyde are not discussed in the papers, similar analytical techniques could be used to determine its physical and chemical properties.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Complex Compounds : 5-Chloro-2-propoxybenzaldehyde has been utilized in the synthesis of complex compounds. For example, it was used in the preparation of pendant-armed dialdehydes, which were then reacted with 1,3-propanediamine to form Schiff-base macrocyclic complexes in the presence of ZnX2 salts (Chen, Zhang, Jin, & Huang, 2014).

  • Chemical Transformations : This compound has been involved in various chemical transformations. For instance, its role in the oxidation and reduction of the aldehyde group of various halogenated aromatic aldehydes was studied using anaerobic bacteria. This process demonstrated the synthesis of corresponding carboxylic acids and the reduction of the aldehyde to a hydroxymethyl group (Neilson, Allard, Hynning, & Remberger, 1988).

Medicinal and Biological Research

  • DNA Binding and Antitumor Activities : A study on thiosemicarbazonato molybdenum(VI) complexes, which included 5-Chloro-2-hydroxy-benzaldehyde as a component, revealed significant DNA binding and antitumor activities. These complexes showed promising anticancer activities against human colorectal cell lines, indicating their potential application in chemotherapy (Hussein, Guan, Haque, Ahamed, & Majid, 2015).

Environmental and Analytical Applications

  • Analytical Chemistry : In analytical chemistry, derivatives of 5-Chloro-2-propoxybenzaldehyde have been used in the development of methods for the extraction, recovery, and detection of copper in water samples. This highlights the compound's utility in environmental monitoring and pollution assessment (Fathi & Yaftian, 2009).

  • Study of Mutagen Formation : The compound's derivatives were studied to understand the formation of potent mutagens like MX during the chlorination of syringaldehyde, which is crucial for controlling MX in drinking water and mitigating its health risks (Chengyong, Zhuo, Hui-xian, Junhe, & Jinqi, 2000).

Safety And Hazards

The safety information available indicates that 5-Chloro-2-propoxybenzaldehyde is a compound that requires careful handling. It is associated with a warning signal word and is represented by the GHS07 pictogram . Specific hazard statements and precautionary measures are not provided in the search results.

properties

IUPAC Name

5-chloro-2-propoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h3-4,6-7H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRZNXLNLEMYCCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10403609
Record name 5-chloro-2-propoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10403609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-propoxybenzaldehyde

CAS RN

27590-75-6
Record name 5-chloro-2-propoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10403609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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